molecular formula C11H8ClNO B15356506 1-(4-Chloroquinolin-3-yl)ethanone

1-(4-Chloroquinolin-3-yl)ethanone

Cat. No.: B15356506
M. Wt: 205.64 g/mol
InChI Key: JXIHIRDIGIORFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloroquinolin-3-yl)ethanone is a high-purity chemical compound serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While specific biological data for this compound requires further investigation, its core structure is closely related to compounds documented for their significant research value. Research on similar 1,4-naphthoquinone and chloroquinoline derivatives has demonstrated potent antimicrobial properties, showing efficacy against a range of pathogens including Bacillus subtilis , Staphylococcus aureus , Pseudomonas aeruginosa , and Candida albicans . The chloroquinoline moiety is particularly significant in the development of new pharmacologically active molecules, making this compound a valuable building block for constructing more complex structures for biological screening. The molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 . Please note: This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(4-chloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-6H,1H3

InChI Key

JXIHIRDIGIORFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 4 Chloroquinolin 3 Yl Ethanone and Its Derivatives

Retrosynthetic Analysis of the 1-(4-Chloroquinolin-3-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inarxiv.org For this compound, the primary disconnections involve the C-C bond of the acetyl group and the C-Cl bond, as well as breaking the bonds of the quinoline (B57606) ring itself.

A key disconnection is at the C3-acetyl bond, suggesting a precursor such as a 3-haloquinoline which could undergo a metal-catalyzed cross-coupling reaction with an acetylating agent. Alternatively, a Friedel-Crafts acylation of a suitable quinoline precursor could be envisioned, although controlling regioselectivity can be challenging.

Another significant retrosynthetic step involves the C4-Cl bond. This suggests a precursor like 3-acetyl-quinolin-4-one, which can be converted to the target compound via a chlorination reaction. niscpr.res.in This quinolin-4-one intermediate is a common target in several quinoline syntheses.

Breaking down the quinoline ring itself points towards several classical synthesis methods. For instance, a disconnection following the logic of the Friedländer synthesis would lead to a 2-aminoaryl ketone and a β-dicarbonyl compound. wikipedia.orgresearchgate.net Similarly, a Conrad-Limpach approach would suggest an aniline (B41778) and a β-ketoester as starting materials to build the quinolin-4-one precursor. wikipedia.orgsynarchive.com

Classical and Modern Synthetic Routes for Quinoline Ring Systems

The construction of the fundamental quinoline ring is a well-established area of organic chemistry, with several named reactions providing access to a wide variety of substituted quinolines. iipseries.orgjptcp.com

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. wikipedia.orgjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netjk-sci.com The reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization via imine formation and subsequent dehydration to yield the quinoline. The second mechanism proposes the initial formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol reaction to form the heterocyclic ring. wikipedia.org Variations of the Friedländer synthesis, such as the Pfitzinger reaction, expand its scope to include the synthesis of quinoline-4-carboxylic acids from isatin. researchgate.netpharmaguideline.com

Table 1: Examples of Friedländer Synthesis Conditions

CatalystSolventTemperatureTypical Application
Trifluoroacetic acid-VariesGeneral quinoline synthesis wikipedia.org
p-Toluenesulfonic acid-VariesGeneral quinoline synthesis wikipedia.org
Iodine-VariesGeneral quinoline synthesis wikipedia.org
Lewis Acids-VariesCatalyzing the condensation wikipedia.org
Sodium hydroxide (B78521)Ethanol (B145695)RefluxBase-catalyzed condensation jk-sci.com
Pyrrolidine-Room Temp.Enamine-mediated variant

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. wordpress.comuop.edu.pk The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. numberanalytics.comuop.edu.pk Due to its often violent nature, moderators like ferrous sulfate (B86663) are typically added. wikipedia.org

The Doebner-von Miller reaction is a more general and versatile modification of the Skraup synthesis. wikipedia.orgsynarchive.com It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst (e.g., hydrochloric acid or Lewis acids) to produce a wider range of substituted quinolines. iipseries.orgwikipedia.org This reaction is valuable for creating quinolines with substituents on the pyridine (B92270) ring. acs.org

The Conrad-Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgnih.gov The reaction conditions determine the final product; lower temperatures favor the formation of a kinetically controlled product, while higher temperatures lead to the thermodynamically favored 4-quinolone after cyclization. wikipedia.org This method is particularly relevant for the synthesis of this compound, as the resulting 4-quinolone is a direct precursor.

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid. wikipedia.org The mechanism begins with the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final quinoline product. wikipedia.org

Direct Synthesis of this compound and Related Acetophenones

Direct synthesis routes to this compound often focus on the late-stage introduction of the chloro and acetyl functionalities onto a pre-formed quinoline or quinolinone ring.

A highly effective strategy for synthesizing this compound involves the chlorination of a 3-acetyl-quinolin-4(1H)-one precursor. This precursor can be synthesized through methods like the Conrad-Limpach reaction. The hydroxyl group at the C4 position of the quinolinone tautomer can be readily converted to a chloro group using standard chlorinating agents.

A common and powerful method for this transformation is the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.com Treatment of an N-arylacetamide with a Vilsmeier reagent (typically generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)) can lead to the formation of 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com A similar strategy applied to a 3-acetyl-2,4-dihydroxyquinoline, which can be formed via Claisen condensation, results in the formation of a dichloro-substituted intermediate. niscpr.res.in Specifically, treating 3-acetyl-2,4-dihydroxyquinoline with a mixture of POCl₃ and DMF leads to the formation of 3-(1-chloro-2-(dimethylamino)vinyl)-2,4-dichloroquinoline, which can be further manipulated. A more direct approach involves heating a 3-acetyl-quinolin-4(1H)-one with a chlorinating agent like POCl₃ or thionyl chloride (SOCl₂) to directly install the C4-chloro group, yielding the target compound. niscpr.res.in

Table 2: Reagents for Chlorination of Quinolinones

ReagentConditionsProductReference
POCl₃ / DMFHeating (e.g., 90°C)2-Chloro-3-formylquinolines from N-arylacetamides niscpr.res.inchemijournal.com
POCl₃ / DMFHeating over water bath3-(1-chloro-2-(dimethylamino)vinyl)-2,4-dichloroquinoline from 3-acetyl-2,4-dihydroxyquinoline niscpr.res.in
SOCl₂Reflux4-Chloroquinolines from 4-quinolinonesN/A
POCl₃Reflux4-Chloroquinolines from 4-quinolinones niscpr.res.in

Coupling Reactions and Functionalization at C-4 and C-3 of the Quinoline Ring

The functionalization of the quinoline ring, particularly at the C-3 and C-4 positions, is a key strategy for creating a diverse range of derivatives. The inherent reactivity of the aryl-iodo bond makes it a prime target for oxidative addition with palladium in various cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Heck reactions. This reactivity allows for the sequential substitution of halogen atoms (I > Br > Cl >> F) in dihaloquinolines. nih.gov

Palladium-catalyzed Suzuki cross-coupling reactions are a powerful tool for this purpose. For instance, 2-aryl-4-chloro-3-iodoquinolines can be reacted with an excess of arylboronic acids in the presence of a tricyclohexylphosphine (B42057) ligand to produce 2,3,4-triarylquinolines in a one-pot synthesis. nih.gov The resulting 2,3-diaryl-4-chloroquinolines can be further transformed into primary 4-amino-2,3-diarylquinolines and 2,3-diarylquinolin-4(1H)-ones. nih.gov

The N-oxide group can also be utilized to direct functionalization. For example, Pd(OAc)2 can catalyze the C-2 alkenylation of quinoline N-oxides with various acrylates. nih.gov The reaction scope includes quinoline N-oxides with electron-donating groups at the C-3, C-4, and C-6 positions. nih.gov

A metal- and protection-free approach has been developed for the regioselective synthesis of C-3-functionalized quinolines. This method involves the [4 + 2] cycloaddition of azadienes (generated in situ from 2-aminobenzyl alcohol) with terminal alkynes. acs.org This strategy has been successfully applied to a variety of substituted 2-aminobenzyl alcohols and terminal alkynes, yielding the desired C-3 functionalized quinolines in good yields. acs.org

The table below summarizes selected examples of coupling reactions and functionalization at the C-3 and C-4 positions of the quinoline ring.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Aryl-4-chloro-3-iodoquinolinesArylboronic acids (2.5 equiv.), tricyclohexylphosphine, Pd catalyst2,3,4-TriarylquinolinesHigh nih.gov
Quinoline N-oxideEthyl acrylate (B77674) (5 equiv.), Pd(OAc)2 (5 mol%), NMPC-2 Alkenylated quinolines27-97 nih.gov
2-Aminobenzyl alcohol, terminal alkynesKOH-DMSOC-3 Functionalized quinolines72-74 acs.org

Green Chemistry Approaches and Catalyst Development in Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and efficient methods for synthesizing quinoline derivatives. acs.orgresearchgate.nettandfonline.combenthamdirect.com This move is driven by the drawbacks of traditional methods, which often involve harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. acs.orgtandfonline.comnih.gov Green chemistry approaches focus on the use of nanocatalysts, alternative energy sources like microwaves and ultrasound, and solvent-free or one-pot protocols. tandfonline.combenthamdirect.com

Nanocatalysts have emerged as a promising alternative in organic synthesis due to their high surface area, enhanced reactivity, and potential for recyclability. acs.orgtaylorfrancis.com Various metal-based nanocatalysts, including those based on iron, copper, zinc, nickel, and cobalt, have been successfully employed in the synthesis of quinolines. acs.orgnih.gov

For example, Fe3O4 nanoparticles have been used as a magnetic and recyclable catalyst for the synthesis of quinoline derivatives. nih.gov In one study, Fe3O4 nanoparticles functionalized with amino groups were used to catalyze the Friedlander protocol, producing diverse quinoline derivatives in good yields (68–96%). nih.gov Another example involves the use of nano-flake ZnO as a catalyst for the regiospecific synthesis of quinolines under solvent-free conditions. researchgate.net

The table below highlights some examples of nanocatalysts used in quinoline synthesis.

NanocatalystSynthetic ProtocolKey AdvantagesReference
Fe3O4 nanoparticlesFriedlander protocolRecyclable, good yields (68-96%) nih.gov
Nano-flake ZnORegiospecific synthesisSolvent-free, reusable catalyst researchgate.net
IRMOF-3/PSTA/CuOne-pot multicomponent reactionExcellent yields (85-96%) nih.gov

Microwave irradiation and ultrasound have gained prominence as alternative energy sources in organic synthesis. researchgate.netresearchgate.netmdpi.com These techniques offer several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions. researchgate.netnih.govyoutube.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to various quinoline syntheses, including the Friedländer reaction. researchgate.netmdpi.com For instance, a solvent-free Friedländer condensation of acetophenone (B1666503) derivatives and 2-aminoacetophenone (B1585202) derivatives using diphenyl phosphate (B84403) as a catalyst under microwave irradiation has been reported. frontiersin.org

Ultrasound irradiation has also been employed to promote the synthesis of quinoline derivatives. In one study, the use of SnCl2·2H2O as a precatalyst in water under ultrasound irradiation facilitated the synthesis of quinoline derivatives with good yields. mdpi.com

The following table provides examples of these techniques in quinoline synthesis.

TechniqueReactionCatalyst/ConditionsAdvantagesReference
Microwave IrradiationFriedländer CondensationDiphenyl phosphate, solvent-freeEfficient, green frontiersin.org
Microwave IrradiationSynthesis of quinoline derivativesFerrocene carboxaldehyde, dimedone, ammonium (B1175870) acetate, waterEconomical, short reaction time (10-15 min), high yield (75-93%) tandfonline.com
Ultrasound IrradiationSynthesis of quinoline derivativesSnCl2·2H2O, waterGood yields, environmentally friendly mdpi.com

Solvent-free and one-pot reactions are central to green chemistry as they reduce waste, save energy, and simplify experimental procedures. tandfonline.commdpi.com Several solvent-free methods for quinoline synthesis have been developed, often in conjunction with microwave irradiation or nanocatalysis. tandfonline.com For example, the synthesis of quinoline derivatives has been achieved by reacting 2-amino-5-chlorobenzaldehyde (B1272629) derivatives and ethyl acetoacetate (B1235776) in the presence of cobalt or copper doped aerogels as catalysts under solvent-free conditions. tandfonline.com

One-pot multicomponent reactions are particularly attractive as they allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing the need for purification of intermediates. nih.gov A one-pot, three-component technique for the synthesis of pyrimido[4,5-b]quinolones has been developed using p-toluene sulfonic acid as a catalyst in water. tandfonline.com

The table below illustrates some solvent-free and one-pot protocols for quinoline synthesis.

ProtocolStarting MaterialsCatalyst/ConditionsProductYield (%)Reference
Solvent-Free2-Amino-5-chlorobenzaldehyde, ethyl acetoacetateCo(0) and Cu(0) doped aerogels, 50°CQuinolines90-97 tandfonline.com
One-Pot, Three-Component6-Amino-1,3-dimethyluracil, aldehydes, dimedonep-Toluene sulfonic acid, water, 90°CPyrimido[4,5-b]quinolones60-94 tandfonline.com

Stereoselective and Regioselective Synthetic Investigations

The development of stereoselective and regioselective methods for the synthesis of quinoline derivatives is crucial for accessing specific isomers with desired biological activities. rsc.org

Regioselectivity is a key consideration in reactions like the Friedländer annulation. The use of specific catalysts can influence the outcome of the reaction. For example, proline has been used as a catalyst for the first time in a Friedländer annulation to achieve the regioselective synthesis of 2-substituted quinoline derivatives. researchgate.net

Stereoselective synthesis has also been a focus of research. For instance, a novel synthetic route for a KRASG12C inhibitor featuring a quinoline-piperazine scaffold was developed. This method not only avoided the formation of regioselective by-products but also allowed for the successful separation of stereoisomers using silica (B1680970) gel column chromatography. rsc.org

Recent research has also explored the dearomative functionalization of quinolinium salts to create tetrahydroquinoline-embedded α-tertiary amine scaffolds with a quaternary center, highlighting advancements in controlling stereochemistry. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization of 1 4 Chloroquinolin 3 Yl Ethanone

Reactions Involving the Acetyl Moiety

The acetyl group at the C-3 position is a primary site for functionalization, readily undergoing reactions typical of methyl ketones.

The methyl group of the acetyl moiety is sufficiently acidic to participate in base-catalyzed condensation reactions with various aldehydes. A prominent example is the Claisen-Schmidt condensation, which leads to the formation of chalcones, or α,β-unsaturated ketones. youtube.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695). youtube.commdpi.com

The general protocol involves dissolving the 1-(4-chloroquinolin-3-yl)ethanone and a substituted aldehyde in a suitable solvent like ethanol, followed by the addition of a catalytic amount of a strong base. mdpi.com The reaction mixture is then typically stirred at room temperature or heated to drive the reaction to completion. mdpi.com The resulting chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. psu.edunih.gov

A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse library of chalcone (B49325) derivatives. The nature of the substituent on the benzaldehyde (B42025) can influence the reaction rate and yield. mdpi.com

Table 1: Examples of Condensation Reactions to Form Chalcones

Reactant 1Reactant 2 (Aldehyde)Base/SolventProduct (Chalcone)
This compoundBenzaldehydeNaOH/Ethanol1-(4-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one
This compound4-MethoxybenzaldehydeKOH/Ethanol1-(4-Chloroquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one mdpi.com
This compound4-ChlorobenzaldehydeNaOH/Ethanol3-(4-Chlorophenyl)-1-(4-chloroquinolin-3-yl)prop-2-en-1-one

The chalcones derived from this compound are versatile precursors for the synthesis of a wide array of fused heterocyclic systems. These reactions often proceed through cyclocondensation mechanisms.

Pyrazolines: The α,β-unsaturated ketone system of the chalcone readily reacts with hydrazine (B178648) derivatives to form pyrazolines. researchgate.netdntb.gov.ua For instance, treatment of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid leads to the formation of the corresponding pyrazoline derivative. tsijournals.com The reaction is often regioselective, yielding 2-pyrazolines. nih.gov

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting the chalcone precursor with amidines or related compounds. organic-chemistry.orgnih.gov The reaction involves the initial Michael addition of the amidine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration or oxidation to form the aromatic pyrimidine ring. organic-chemistry.orgresearchgate.netresearchgate.net Various reagents and conditions can be employed to synthesize a range of substituted pyrimidines. nih.govresearchgate.net

Oxadiazoles: While direct cyclization of the acetyl group to an oxadiazole is less common, derivatives of this compound can be converted to 1,3,4-oxadiazoles. nih.govmdpi.comorganic-chemistry.org This typically involves converting the acetyl group into a hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride or by oxidative cyclization of the corresponding N-acylhydrazone. mdpi.comorganic-chemistry.org

Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles

Starting MaterialReagent(s)Heterocyclic Product
1-(4-Chloroquinolin-3-yl)-3-arylprop-2-en-1-oneHydrazine hydrate3-(4-Chloroquinolin-3-yl)-5-aryl-2-pyrazoline
1-(4-Chloroquinolin-3-yl)-3-arylprop-2-en-1-oneGuanidine2-Amino-4-(4-chloroquinolin-3-yl)-6-arylpyrimidine
This compound hydrazoneAcylating agent, then cyclodehydration2-Alkyl/Aryl-5-(1-(4-chloroquinolin-3-yl)ethyl)-1,3,4-oxadiazole

Reactions at the Chloroquine (B1663885) Moiety

The chlorine atom at the C-4 position of the quinoline (B57606) ring is a key site for nucleophilic substitution, enabling the introduction of a wide range of functional groups and molecular scaffolds.

The C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. nih.govresearchgate.net The chloro group at this position is a good leaving group and can be readily displaced by a variety of nucleophiles. researchgate.netmdpi.com These reactions are often carried out in the presence of a base to neutralize the liberated HCl. mdpi.com Common nucleophiles include amines, thiols, and alkoxides. The reactivity at C-4 is generally higher than at C-2 in chloroquinolines. researchgate.net

The facile nucleophilic substitution at C-4 allows for the introduction of various pharmacophores and linkers, which is a common strategy in medicinal chemistry to modify the biological activity of the parent molecule. nih.gov For example, reacting this compound with amines containing other heterocyclic moieties can lead to hybrid molecules with potentially enhanced or novel pharmacological profiles. Similarly, linkers can be introduced to attach the quinoline core to other molecules or solid supports.

Table 3: Examples of Nucleophilic Substitution Reactions at C-4

NucleophileProduct
Aniline (B41778)1-(4-(Phenylamino)quinolin-3-yl)ethanone
Piperidine1-(4-(Piperidin-1-yl)quinolin-3-yl)ethanone
Sodium methoxide1-(4-Methoxyquinolin-3-yl)ethanone
Thiophenol1-(4-(Phenylthio)quinolin-3-yl)ethanone

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations, targeting either the acetyl group or the quinoline ring system.

An example of an oxidative reaction is the coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions, which leads to the formation of an α,β-epoxy ketone through a sequence of bromination, aldol (B89426) condensation, and substitution. rsc.org In the absence of an oxidant, the same reaction can lead to a 3-hydroxylated product via rearrangement. rsc.org

Reductive transformations can target the ketone functionality. For instance, the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.orgacs.org This transformation can be useful for further synthetic manipulations or for studying the impact of the hydroxyl group on biological activity.

Multi-component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis for achieving molecular diversity in an efficient and atom-economical manner. wikipedia.org While direct and explicit examples of this compound participating in classical named MCRs are not extensively documented, its structural features are highly amenable to one-pot reactions that function as MCRs, leading to the rapid assembly of complex heterocyclic systems.

One of the most significant applications of this compound in this context is the synthesis of pyrazolo[3,4-b]quinolines. These fused heterocyclic systems are of considerable interest due to their diverse biological activities. The synthesis of these compounds can be envisioned as a one-pot, three-component reaction involving this compound, a hydrazine derivative, and a third component, although often performed in a stepwise manner. For instance, the reaction of this compound with hydrazine hydrate in ethanol, followed by treatment with phosphorus oxychloride, yields pyrazolo[3,4-b]quinolines. ijirset.com This transformation, while formally a two-step process, involves the formation of multiple bonds in a sequential manner, embodying the spirit of MCRs.

The following table summarizes a key one-pot reaction that exemplifies the utility of a derivative of the title compound in generating heterocyclic diversity, which can be conceptually extended to this compound.

ReactantsProductReaction TypeReference
N-(4-chloroquinolin-3-yl)carbamates, AminesImidazo[4,5-c]quinolin-2-onesOne-pot, two-step cascade (Amination/Cyclization)

This reaction showcases the potential of the 4-chloroquinoline (B167314) scaffold in facilitating cascade reactions that lead to the formation of fused heterocyclic systems in a single pot.

Mechanistic Studies of Key Reactions

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the chlorine atom at the C4-position and the acetyl group at the C3-position. Mechanistic understanding of the reactions involving these groups is crucial for predicting and controlling the outcome of synthetic transformations.

The chlorine atom at the C4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoline nitrogen and the acetyl group enhances the electrophilicity of the C4-carbon, making it a prime target for nucleophilic attack. The generally accepted mechanism for SNAr reactions on chloroquinolines involves a two-step addition-elimination process. nih.gov In the first step, the nucleophile attacks the C4-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. nih.gov Studies on the reaction of 4-chloroquinolines with various nucleophiles, such as amines and triazoles, have shown that the reaction can be influenced by factors like acid or base catalysis and the nature of the substituents on the quinoline ring. researchgate.netmdpi.com For instance, in the synthesis of pyrazolo[3,4-b]quinolines from 3-acetyl-4-chloroquinoline derivatives, the initial step is the nucleophilic attack of hydrazine on the C4-position.

The acetyl group at the C3-position offers another avenue for chemical modification. The carbonyl carbon is electrophilic and can react with nucleophiles, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. A key reaction involving the acetyl group is its cyclocondensation with hydrazine derivatives to form a pyrazole (B372694) ring. The proposed mechanism for the formation of the pyrazolo[3,4-b]quinoline ring system from this compound and hydrazine involves an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization. In this cyclization, the second nitrogen atom of the hydrazine attacks the carbonyl carbon of the acetyl group, leading to a dehydrative cyclization and the formation of the fused pyrazole ring. uj.edu.plmdpi.com

The interplay between the reactivity of the chloro and acetyl groups allows for the strategic construction of complex molecular architectures, making this compound a valuable and versatile building block in synthetic organic chemistry.

Advanced Spectroscopic and Structural Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the detailed structure of organic compounds like 1-(4-chloroquinolin-3-yl)ethanone. uncw.edu It provides insights into the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). Through various NMR experiments, it is possible to map out the connectivity and spatial relationships of atoms within the molecule. uncw.edu The quinoline (B57606) ring system, being a fused heterocyclic structure, presents a complex set of signals that can be fully assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.netacs.org

A comprehensive structural analysis is achieved by combining several NMR experiments.

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. In this compound, the protons on the quinoline ring are expected to appear in the downfield aromatic region (typically δ 7.0–9.0 ppm), while the methyl protons of the acetyl group will be found in the more upfield region (around δ 2.7 ppm). libretexts.orgrsc.org The specific chemical shifts and splitting patterns are dictated by neighboring atoms and their electronic effects.

¹³C NMR (Carbon-13 NMR): This experiment provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetyl group is characteristically found far downfield (around δ 202.0 ppm), while the carbons of the quinoline ring appear in the δ 120–150 ppm range. thno.org

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments that helps distinguish between CH₃ (methyl), CH₂ (methylene), CH (methine), and quaternary carbons, aiding in the definitive assignment of the ¹³C signals.

COSY (Correlation Spectroscopy): This 2D technique reveals ¹H-¹H spin-spin coupling correlations, helping to identify which protons are adjacent to each other in the molecular structure. It is particularly useful for assigning the interconnected protons within the quinoline's benzene (B151609) and pyridine (B92270) rings. researchgate.netunirioja.es

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon atom, providing a clear and unambiguous link between the ¹H and ¹³C spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Acetyl -CH₃ ~2.7 ~30
Acetyl C=O - ~202
Quinoline H-2 ~9.0 ~152
Quinoline C-3 - ~135
Quinoline C-4 - ~148
Quinoline Aromatic H 7.5 - 8.2 122 - 149

Note: Values are approximate and can vary based on the solvent and specific experimental conditions. Data is extrapolated from known quinoline and acetophenone (B1666503) derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) can determine its exact molecular weight, which confirms the elemental composition (C₁₁H₈ClNO). The technique also provides information about the molecule's structure through analysis of its fragmentation patterns. researchgate.net When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. Key fragmentation pathways would likely involve the loss of the acetyl group (•CH₃CO) or a chlorine radical (•Cl), leading to stable quinoline-based cations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. youtube.comyoutube.comyoutube.com In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the range of 1680-1750 cm⁻¹. ucla.edu Other expected peaks include those for aromatic C=C stretching (around 1500-1600 cm⁻¹), C-H stretching from both the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), and the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region). ucla.eduspectroscopyonline.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Ketone) 1680 - 1750 Strong
Aromatic C=C 1500 - 1600 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Alkyl C-H Stretch 2850 - 2950 Medium to Weak
C-Cl Stretch 600 - 800 Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netasianpubs.org If a suitable single crystal of this compound can be grown, this technique can provide exact bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov The analysis would reveal the planarity of the quinoline ring system and the orientation of the acetyl group relative to the ring. nih.gov This data is invaluable for understanding the molecule's conformation in the solid state and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. frontiersin.orgresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. acs.orgmdpi.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of the product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are more sophisticated chromatographic methods that provide quantitative information about the purity of a sample. By developing a specific method for this compound, one can determine its purity with high accuracy and detect the presence of any impurities. HPLC is particularly suitable for non-volatile compounds like this one. nih.gov

Table of Compounds

Compound Name
This compound

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.govrsc.org These calculations provide a theoretical framework to understand the geometry, stability, and reactivity of 1-(4-chloroquinolin-3-yl)ethanone.

DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.netresearchgate.net This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure reveals the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity profile. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 1: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule. researchgate.net
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule. researchgate.net
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons. mdpi.com
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to a change in its electron distribution. mdpi.com
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity. nih.gov
Electrophilicity Index (ω)ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ)A measure of the molecule's ability to act as an electrophile. mdpi.com

This table is based on established theoretical chemistry principles.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govchemrevlett.com This method is invaluable for understanding the potential biological activity of compounds like this compound by simulating their interaction with specific biological targets. nih.govresearchgate.net

Molecular docking simulations can reveal the specific binding modes of this compound within the active site of a receptor. nih.gov These studies identify the key amino acid residues involved in the interaction and the types of non-covalent forces at play, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The interaction energy, often expressed as a docking score or binding free energy, provides a quantitative estimate of the binding affinity between the ligand and the receptor. nih.gov Lower interaction energies generally indicate a more stable and favorable binding interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org

In QSAR studies, various molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. researchgate.net By employing statistical methods, a QSAR model is developed that can predict the biological activity of new, untested compounds based on their calculated molecular descriptors. mdpi.com For instance, a QSAR model could be developed to predict the antitubercular activity of a series of quinoline (B57606) derivatives, including analogs of this compound. nih.gov These models are powerful tools in drug discovery for prioritizing the synthesis and testing of new compounds with potentially enhanced biological activity. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies exclusively focused on "this compound" are not widely documented in publicly available literature, the application of MD simulations to the broader class of quinoline derivatives is a well-established research avenue. nih.govnih.govmdpi.comnih.gov These studies provide a framework for how MD simulations could be employed to understand the behavior of this specific compound.

MD simulations treat atoms and bonds as a classical system of interacting particles, allowing for the observation of their motion over time. This can reveal crucial information about the conformational dynamics, intermolecular interactions, and solvation properties of a molecule. For quinoline derivatives, MD simulations have been instrumental in several areas:

Inhibitor-Enzyme Interactions: In drug discovery research, MD simulations are frequently used to study the stability and interaction dynamics of quinoline-based inhibitors within the active sites of enzymes. nih.govmdpi.com For instance, studies on quinoline derivatives as protease inhibitors have used MD simulations to analyze conformational stability, residue flexibility, and binding free energies, revealing how these molecules interact with key amino acid residues. nih.gov A similar approach for "this compound" could elucidate its potential interactions with biological targets.

Solvation and Liquid Phase Behavior: MD simulations have been performed on quinoline in the liquid phase to understand its intermolecular potential and diffusion properties. acs.org Such studies typically define a force field to describe the interactions between molecules and then simulate their collective behavior at different temperatures. This can predict properties like vaporization enthalpy and rotational diffusion, which are fundamental to understanding the compound's physical chemistry. acs.org

A hypothetical MD simulation setup for "this compound" would involve defining its force field parameters, placing it in a simulation box with a chosen solvent (like water or an organic solvent), and then running the simulation for a sufficient time to observe its dynamic behavior. The resulting trajectory would provide a wealth of data on its structural flexibility and interactions.

Spectroscopic Property Prediction

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like "this compound". rsc.orgnih.gov These methods can calculate vibrational frequencies and intensities, which directly correspond to peaks in infrared (IR) and Raman spectra.

Research on various quinoline derivatives has demonstrated the accuracy of DFT in predicting their vibrational spectra. researchgate.netmdpi.comnih.gov For example, studies on quinoline-4-carbaldehyde (B127539) and other substituted quinolines have successfully assigned the characteristic vibrational modes by comparing theoretically computed frequencies with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov

Key vibrational modes that would be of interest in "this compound" include:

C=O Stretching: The carbonyl group of the ethanone (B97240) substituent would exhibit a strong, characteristic stretching vibration.

C-Cl Stretching: The chloro group on the quinoline ring would have a distinct stretching frequency. researchgate.net

Quinoline Ring Vibrations: The quinoline core has a set of characteristic skeletal vibrations (C=C and C=N stretching, ring breathing modes) that are sensitive to the nature and position of substituents. researchgate.netmdpi.com

The table below presents a hypothetical set of predicted vibrational frequencies for "this compound" based on typical values for similar functional groups found in related quinoline derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1680-1720
C=C (Aromatic)Stretching1450-1600
C-N (in Quinoline Ring)Stretching1300-1400
C-ClStretching700-800
C-H (Aromatic)Bending (Out-of-Plane)750-900

Furthermore, theoretical methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, which are observed in UV-Visible absorption spectra. rsc.org For quinoline derivatives, these spectra typically show π→π* and n→π* transitions, with the exact wavelengths being influenced by the substituents on the quinoline ring. scielo.br Computational studies can help to assign these transitions and understand the electronic structure of the molecule's frontier orbitals (HOMO and LUMO). nih.govnih.gov

Biological Activity of this compound Remains Largely Uncharacterized in Publicly Available Research

Comprehensive searches of scientific literature have revealed a significant lack of available data regarding the specific biological and mechanistic activities of the chemical compound this compound. While the broader family of quinoline derivatives has been the subject of extensive research for potential therapeutic applications, information focusing solely on the antimicrobial, antimalarial, and cytotoxic properties of this particular molecule is not present in the surveyed research.

The quinoline scaffold is a prominent feature in many compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. Researchers have synthesized and evaluated numerous derivatives, often modifying the quinoline core at various positions to enhance potency and selectivity.

For instance, studies have been conducted on related structures, such as derivatives of 2-chloroquinoline (B121035), which have shown some potential as antimicrobial agents. One study detailed the synthesis of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives, which were screened for antibacterial and antifungal activity. researchgate.net Certain compounds in this series demonstrated moderate activity against Aspergillus fumigatus, Penicillium notatum, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported in the range of 43 to 57 µg/ml. researchgate.net

However, this information pertains to a molecule with a different chlorine substitution pattern (position 2 instead of 4) and a significant pyrazole (B372694) substituent, which is not the subject of the requested article. Similarly, extensive research exists on 4-aminoquinoline (B48711) derivatives, which form the basis of well-known antimalarial drugs, and other complex quinoline-based hybrids investigated for anticancer and antimicrobial effects. nih.govmdpi.comrsc.org

Despite the rich pharmacology of the quinoline family, specific data for this compound itself—detailing its effects on specific bacterial or fungal strains, its MIC values, its activity against Plasmodium falciparum, or its cytotoxicity against cancer cell lines—is absent from the available scientific literature. Therefore, a detailed article on its biological activities as outlined cannot be generated at this time. Further experimental research would be required to elucidate the specific biological profile of this compound.

Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Models

In Vitro Anticancer / Cytotoxic Activity against Cell Lines

Evaluation Against Specific Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)

No studies reporting the direct evaluation of 1-(4-chloroquinolin-3-yl)ethanone against MCF-7, HCT-116, or HeLa cancer cell lines were identified. Research in this area investigates various complex derivatives of the quinoline (B57606) structure. nih.govbiomedpharmajournal.orgmdpi.com

Inhibition of Specific Enzymes (e.g., PI3K)

There is no available data on the direct inhibitory activity of this compound against PI3K. Studies on PI3K inhibition within this chemical class focus on specifically designed, often more complex, quinoline-based molecules. nih.govnih.govmdpi.com

Other Investigated Biological Activities (In Vitro)

Antioxidant Activity

No specific in vitro studies on the antioxidant activity of this compound have been published. The antioxidant properties of the broader quinoline class are typically attributed to various substitutions on the quinoline ring. nih.govnih.govmdpi.comeco-vector.com

DNA Binding and Intercalation Studies

Direct studies on the DNA binding and intercalation properties of this compound are not present in the current scientific literature. Such investigations are usually conducted on more complex metal complexes or derivatives designed for this purpose. nih.govnih.gov

Enzyme Inhibition (e.g., Glycogen (B147801) Phosphorylase a)

There is no evidence in the literature of this compound being evaluated as an inhibitor of glycogen phosphorylase a. Research into inhibitors for this enzyme involves different types of quinoline and heterocyclic structures. nih.govnih.govmdpi.com

Effects on Molecular Pathways (e.g., APP Metabolism)

No research was found that investigates the effects of this compound on amyloid precursor protein (APP) metabolism. Studies on APP metabolism involve a variety of other chemical entities. nih.gov

Structure-Activity Relationship (SAR) Derivations from Biological Data

The biological activity of compounds derived from this compound is significantly influenced by the nature and position of various substituents on the quinoline and associated rings. Structure-activity relationship (SAR) studies help in understanding how these chemical modifications translate into in vitro efficacy, guiding the design of more potent molecules.

The modification of the core structure of this compound has led to the development of derivatives with notable antimicrobial properties. A study involving a series of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives revealed key insights into their activity against various bacterial and fungal strains. researchgate.net

The in vitro efficacy of these compounds was found to be dependent on the substituents on the phenyl ring attached to the pyrazole (B372694) moiety. The presence of electron-withdrawing groups was found to be favorable for maintaining moderate antifungal activity. researchgate.net For instance, derivatives with nitro groups demonstrated noteworthy activity. One such derivative, referred to as MB-N, which contains a nitro substitution, showed potent moderate activity against Aspergillus fumigatus, Penicillium notatum, and Bacillus subtilis. researchgate.net

Conversely, the introduction of an electron-donating group on the phenyl ring led to a decrease in biological activity. researchgate.net The position and nature of halogen substituents also played a role. A derivative with a bromo substitution (MB-Br) was compared to other modifications. researchgate.net Another compound from the series, MB-A, was found to be active against P. notatum, B. subtilis, and E. coli. researchgate.net

Compound DerivativeSubstituent FeatureTest OrganismMinimum Inhibitory Concentration (MIC) in µg/ml
MB-NNitro group substitutionAspergillus fumigatus48 researchgate.net
MB-NNitro group substitutionPenicillium notatum46 researchgate.net
MB-NNitro group substitutionBacillus subtilis44 researchgate.net
MB-A-Penicillium notatum57 researchgate.net
MB-A-Bacillus subtilis54 researchgate.net
MB-A-Escherichia coli43 researchgate.net

The chloro group, particularly at position 7 of the quinoline ring, is a well-established pharmacophore that is crucial for the biological activity of many quinoline-based therapeutic agents. mdpi.com This structural feature is integral to the efficacy of renowned antimalarial drugs like chloroquine (B1663885). mdpi.commdpi.com The presence of the 7-chloroquinoline (B30040) moiety is often associated with potent activity against various pathogens and disease targets. mdpi.comresearchgate.net

In the context of antimicrobial agents, the quinoline scaffold itself is considered a viable lead structure, and the inclusion of a chloro group can enhance its spectrum and efficacy. researchgate.net For example, new quinoline derivatives incorporating sulphonamide moieties have been synthesized from 4,7-dichloroquinoline (B193633) and have demonstrated significant antibacterial and antifungal activities. researchgate.net One such compound showed potent activity against several bacterial strains, and others exhibited stronger antifungal effects than the standard drug fluconazole. researchgate.net

Applications in Medicinal Chemistry and Chemical Biology Research

Use as a Building Block for Complex Heterocyclic Systems

The reactive nature of 1-(4-chloroquinolin-3-yl)ethanone makes it an excellent starting material for the synthesis of more elaborate heterocyclic structures. The chloro and acetyl groups on the quinoline (B57606) ring provide two key points for chemical modification, enabling the construction of diverse molecular architectures.

One common strategy involves the condensation of the acetyl group with various reagents to form new ring systems. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. researchgate.netnih.govwisdomlib.org Additionally, the acetyl group can participate in Claisen-Schmidt condensations to form chalcones, which are versatile intermediates for synthesizing a variety of heterocyclic compounds, including pyrimidines. researchgate.net

The chlorine atom at the 4-position of the quinoline ring is also a valuable handle for synthetic transformations. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the construction of fused ring systems. This reactivity has been exploited to create complex molecules with potential biological activities.

The following table provides examples of complex heterocyclic systems synthesized from this compound and its derivatives:

Starting MaterialReagent(s)Resulting Heterocyclic System
This compoundHydrazine (B178648) Hydrate (B1144303)Pyrazole-containing compounds
This compoundHydroxylamineIsoxazole-containing compounds
2-Chloro-3-formylquinoline (derived from this compound)p-HydroxyacetophenoneQuinolinylchalcone
QuinolinylchalconeUreaPyrimidine-2-one
QuinolinylchalconeThioureaPyrimidine-2-thiol

This table illustrates the versatility of this compound as a building block for creating diverse and complex heterocyclic structures.

Development as Lead Compounds for Further Pre-clinical Optimization

A "lead compound" in drug discovery is a chemical compound that has promising biological activity and serves as a starting point for modification to produce a drug candidate. nih.govnih.govbiobide.com The process of modifying a lead compound to improve its properties is known as lead optimization. biobide.comscienceopen.comresearchgate.net this compound and its derivatives have emerged as valuable lead compounds in the quest for new drugs. nih.gov

The quinoline core is a well-established pharmacophore found in numerous approved drugs, suggesting that derivatives of this compound may possess favorable drug-like properties. nih.gov Researchers have synthesized and screened libraries of compounds based on this scaffold against a variety of biological targets.

For example, derivatives of this compound have been investigated for their potential as antimicrobial and anti-HIV agents. researchgate.netnih.gov In these studies, modifications to the core structure have led to compounds with significant biological activity. The goal of these efforts is to identify compounds with high potency, selectivity, and favorable pharmacokinetic profiles that can be advanced into pre-clinical and eventually clinical development. nih.gov

The following table summarizes key aspects of developing this compound derivatives as lead compounds:

FeatureDescription
Core Scaffold The 4-chloroquinoline (B167314) moiety provides a validated starting point for drug design.
Derivatization The acetyl and chloro groups allow for extensive chemical modifications to explore structure-activity relationships.
Biological Screening Derivatives are tested against various biological targets to identify initial "hits" and subsequent lead compounds.
Lead Optimization Promising lead compounds undergo further chemical refinement to improve efficacy, selectivity, and pharmacokinetic properties. scienceopen.com

This table outlines the process of leveraging this compound as a scaffold for the development of new therapeutic lead compounds.

Scaffold-Hopping and Bioisosteric Replacement Strategies

The this compound scaffold has been utilized in such strategies to generate novel compounds with potentially improved properties. For instance, the quinoline ring system can be replaced with other heterocyclic systems to explore new chemical space and identify scaffolds with better "drug-like" properties. nih.govresearchgate.netnih.gov

Similarly, bioisosteric replacement can be applied to various parts of the this compound molecule. The chlorine atom, for example, could be replaced with other halogens or different functional groups to modulate the compound's electronic properties and binding interactions with its biological target. cambridgemedchemconsulting.compreprints.org The acetyl group can also be replaced with other functionalities to alter the molecule's shape, polarity, and metabolic stability. nih.gov

These strategies are powerful tools for lead optimization, allowing medicinal chemists to fine-tune the properties of a lead compound to create a more effective and safer drug candidate. unipa.itresearchgate.net

The table below illustrates how scaffold hopping and bioisosteric replacement can be applied to this compound:

StrategyApplication to this compoundPotential Outcome
Scaffold Hopping Replacing the quinoline ring with a different heterocyclic system (e.g., pyrazolopyridine). mdpi.comDiscovery of novel scaffolds with improved properties. unipa.itnih.gov
Bioisosteric Replacement Replacing the chlorine atom with a fluorine or trifluoromethyl group.Altered electronic properties and metabolic stability. cambridgemedchemconsulting.com
Bioisosteric Replacement Replacing the acetyl group with a different carbonyl-containing functional group.Modified shape, polarity, and target interactions.

This table demonstrates the application of modern medicinal chemistry strategies to the this compound scaffold to generate novel and potentially improved drug candidates.

Design of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to help elucidate its function. chemicalprobes.org These probes are invaluable tools in chemical biology for target identification and validation. rsc.org this compound and its derivatives can be used as starting points for the design of such probes.

To create a chemical probe, the parent molecule is typically modified to include two key features: a reactive group and a reporter tag. The reactive group, such as a photoaffinity label, allows the probe to form a covalent bond with its biological target upon activation (e.g., by UV light). The reporter tag, such as a biotin (B1667282) or a fluorescent molecule, enables the detection and isolation of the probe-target complex. nih.govresearchgate.net

By using a derivative of this compound as the core of a chemical probe, researchers can identify the specific proteins that interact with this class of compounds. This information is crucial for understanding the mechanism of action of these compounds and for identifying new drug targets.

The following table outlines the components of a chemical probe derived from this compound:

ComponentFunctionExample
Core Scaffold Provides the binding affinity and selectivity for the target protein.A derivative of this compound.
Reactive Group Forms a covalent bond with the target protein upon activation.Diazirine or benzophenone. rsc.org
Reporter Tag Enables detection and isolation of the probe-target complex.Biotin or a fluorescent dye. nih.govresearchgate.net

This table breaks down the essential components of a chemical probe and how a derivative of this compound can serve as the central scaffold for such a tool.

Role in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. enamine.net These libraries are then screened for biological activity in a process called high-throughput screening (HTS). nih.govupenn.edu This approach significantly accelerates the drug discovery process by allowing for the testing of a vast number of compounds in a short amount of time.

The versatile reactivity of this compound makes it an ideal scaffold for combinatorial library synthesis. By systematically varying the substituents at the chloro and acetyl positions, a large and diverse library of quinoline derivatives can be generated.

For example, a library can be created by reacting this compound with a set of different amines at the 4-position and a set of different aldehydes or ketones at the acetyl group. This parallel synthesis approach can quickly produce hundreds or even thousands of unique compounds for biological evaluation. The data obtained from screening these libraries can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds.

The table below illustrates the concept of using this compound in combinatorial library synthesis:

Scaffold PositionSet of Building BlocksResulting Diversity
4-Position (via nucleophilic substitution of chlorine)A diverse collection of primary and secondary amines.Introduction of a wide range of side chains.
3-Position (via reaction of the acetyl group)A variety of aldehydes, ketones, and other reagents.Formation of different heterocyclic rings and functional groups.

This table demonstrates how the systematic combination of different building blocks at the reactive sites of this compound can generate a large and diverse chemical library for drug discovery.

Conclusion and Future Perspectives in Academic Research

Summary of Current Research Achievements and Methodological Advances

Research on 1-(4-chloroquinolin-3-yl)ethanone and its derivatives has primarily focused on the synthesis of novel hybrid molecules with potential therapeutic applications. A significant achievement has been the successful synthesis of various analogs, including enone and chalcone-chloroquinoline hybrids, which have demonstrated notable in vitro antimalarial activity. nih.gov For instance, certain chalcone (B49325) derivatives with piperazinyl linkers have shown potent activity against multiple strains of P. falciparum. nih.gov

Methodological advancements have been geared towards improving reaction efficiency and product yields. Researchers have explored both conventional and microwave-assisted synthesis methods. researchgate.net Microwave irradiation, in particular, has been noted for its potential to reduce reaction times and improve yields compared to traditional heating methods. researchgate.net The development of one-pot synthesis protocols, such as those catalyzed by inexpensive and environmentally benign catalysts like FeCl3·6H2O, represents a move towards more sustainable and efficient chemical manufacturing. researchgate.net

The characterization of these synthesized compounds has been thorough, employing techniques like NMR and mass spectrometry to confirm their structures. researchgate.netnih.gov These analytical methods are crucial for verifying the formation of the desired products and ensuring their purity.

Identification of Key Research Gaps and Challenges

Despite the progress made, several research gaps and challenges remain in the study of this compound and its derivatives. A primary challenge is the frequently observed lower yields and time-consuming nature of conventional synthesis methods. researchgate.net While microwave-assisted synthesis offers an alternative, its application is not yet universal, and optimization is often required.

A significant gap exists in the comprehensive understanding of the structure-activity relationships (SAR) for many of the synthesized derivatives. While some studies have identified potent compounds, a systematic exploration of how different functional groups and structural modifications influence biological activity is often lacking. This limits the rational design of more effective next-generation compounds.

Furthermore, the in vivo efficacy and pharmacokinetic profiles of most synthesized analogs are largely unknown. Many studies report promising in vitro results, but there is a critical need for these findings to be translated into animal models to assess their true therapeutic potential and safety. The susceptibility of some analogs to hepatic metabolism, as observed in in vitro studies, highlights a potential challenge for their development as drugs. nih.gov

Another challenge lies in overcoming drug resistance, a persistent issue in the development of antimicrobial and anticancer agents. researchgate.net While quinoline-based compounds have shown promise, the potential for resistance development necessitates continuous innovation and the exploration of novel mechanisms of action.

Future Directions for Synthetic Innovation and Derivatization

Future synthetic efforts concerning this compound should focus on creating more diverse and complex molecular architectures to explore a wider chemical space. One promising direction is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. nih.gov This approach has the potential to yield compounds with dual or synergistic modes of action.

The development of more efficient and environmentally friendly synthetic methodologies is crucial. This includes the broader adoption of green chemistry principles, such as the use of non-toxic catalysts and solvents, and the optimization of one-pot multicomponent reactions. researchgate.net Such advancements would not only be economically beneficial but also reduce the environmental impact of chemical synthesis.

Further derivatization of the this compound core could involve the introduction of various substituents at different positions on the quinoline (B57606) ring and the acetyl group. This would allow for a more systematic investigation of the structure-activity relationships and could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of quinoline-1,2,3-triazole-aniline hybrids, for example, has yielded compounds with promising anti-HIV and antitubercular activities. nih.gov

The exploration of novel synthetic routes that are not reliant on traditional methods is also a key area for future research. This could involve the use of novel catalysts, flow chemistry techniques, or biocatalysis to access new chemical space and improve synthetic efficiency.

Emerging Applications in Chemical Biology and Pre-clinical Therapeutic Exploration

The this compound scaffold and its derivatives are emerging as valuable tools in chemical biology and are showing promise in pre-clinical therapeutic exploration for a range of diseases. The quinoline moiety is a well-established pharmacophore in antimalarial drug discovery, and recent research has focused on developing new quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum. nih.gov

Beyond malaria, derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents. For instance, novel 2-chloroquinoline (B121035) derivatives incorporating a pyrazole (B372694) ring have been synthesized and screened for their antibacterial and antifungal activities. researchgate.net Similarly, certain 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxic effects against human breast cancer cell lines. nih.gov

The versatility of the quinoline scaffold allows for its incorporation into hybrid molecules with diverse biological targets. For example, hybrids of 1,4-quinone with quinoline derivatives have been synthesized and shown to be suitable substrates for DT-diaphorase (NQO1), an enzyme implicated in cancer chemotherapy. nih.gov This highlights the potential for developing targeted therapies based on the this compound framework.

In the realm of antiviral research, quinoline-based compounds are also gaining attention. For example, some derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov

The table below summarizes the biological activities of some reported this compound derivatives and related compounds.

Compound ClassBiological ActivityReference
Enone and chalcone-chloroquinoline hybridsAntimalarial nih.gov
2-Chloroquinoline-pyrazole hybridsAntibacterial, Antifungal researchgate.net
Quinoline-1,2,3-triazole-aniline hybridsAntitubercular, Anti-HIV nih.gov
4-Aminoquinoline derivativesAnticancer (cytotoxic) nih.gov
1,4-Quinone-quinoline hybridsNQO1 substrates (potential anticancer) nih.gov
Chloroquine (B1663885) analogsPotential SARS-CoV-2 Mpro inhibitors nih.gov

Potential for Advanced Computational Modeling and Rational Design

Advanced computational modeling and rational design hold significant potential to accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the interactions between these compounds and their biological targets.

Molecular docking studies have already been employed to predict the binding modes of quinoline derivatives with various enzymes, including the main protease of SARS-CoV-2 and P. falciparum lactate (B86563) dehydrogenase. nih.govnih.gov These studies can help to identify key amino acid residues involved in binding and guide the design of new analogs with improved affinity and selectivity. For example, in silico tools have been used to characterize a series of antimalarial analogs, predicting their solubility and permeability properties. nih.gov

QSAR models can be developed to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. This can enable the prediction of the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Artificial neural networks (ANNs) have been used to build QSAR models for predicting the IC50 values of chloroquine analogs against SARS-CoV-2 Mpro. nih.gov

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. This can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with more favorable pharmacokinetic profiles.

The integration of computational modeling with synthetic chemistry and biological testing creates a powerful feedback loop for the rational design of new drugs. As computational power and algorithm accuracy continue to improve, the role of in silico methods in the development of this compound-based therapeutics is expected to grow significantly.

Q & A

Q. What are the common synthetic routes for 1-(4-Chloroquinolin-3-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a modified method for analogous compounds involves refluxing hydroxyacetophenone derivatives with chlorinated reagents in the presence of anhydrous potassium carbonate in ethanol . Key parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis.

Table 1 : Representative Synthesis Conditions

Reagent SystemTemperature (°C)Yield (%)Purity (HPLC)
K₂CO₃/EtOH807295%
AlCl₃/DCM256589%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The quinoline proton at C-2 appears as a singlet (δ 8.5–9.0 ppm), while the acetyl group shows a sharp singlet at δ 2.6 ppm. Coupling patterns distinguish adjacent substituents .
  • IR : A strong C=O stretch near 1680 cm⁻¹ and C-Cl vibration at 750 cm⁻¹ confirm functional groups .
  • Cross-validation : Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for antimalarial and anticancer agents due to its quinoline core, which interacts with heme in Plasmodium species or inhibits kinase enzymes . Modifications at the acetyl group enhance bioavailability and target specificity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for drug design?

DFT studies (e.g., B3LYP/6-31G*) reveal:

  • Electrophilic sites : The C-3 position is reactive due to electron withdrawal by the chlorine atom .
  • Solvent effects : Polar solvents stabilize the molecule’s LUMO, enhancing nucleophilic attack potential .
  • Data contradiction : Discrepancies between experimental and theoretical spectra often arise from neglected solvent-solute interactions in simulations .

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical:

  • Space group determination : Triclinic P1̅ systems are common for chloro-quinoline derivatives .
  • Bond angles : The C-Cl bond length (1.73–1.75 Å) and planarity of the quinoline ring affect intermolecular interactions .
  • Challenges : Twinned crystals or low-resolution data require iterative refinement (e.g., SHELXL) .

Q. How do structural modifications at the 3-acetyl group influence biological activity?

  • Case study : Replacing the acetyl group with morpholine (as in 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone) increases solubility and kinase inhibition .
  • SAR analysis : Bulkier substituents reduce membrane permeability but improve target binding affinity .

Table 2 : Structure-Activity Relationships (SAR)

SubstituentLogPIC₅₀ (nM)Target
Acetyl (-COCH₃)2.1450Plasmodium
Morpholine1.8120Kinase enzymes
Triazole-thioether3.285Tubulin

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational modeling : Transition state analysis (e.g., Gaussian 16) clarifies whether acylation proceeds via carbocation or concerted pathways .
  • Control experiments : Use radical traps (e.g., TEMPO) to rule out free-radical intermediates .

Q. How can NMR relaxation studies elucidate dynamic behavior in solution?

  • T₁/T₂ measurements : Detect rotational correlation times to assess molecular rigidity.
  • NOESY : Cross-peaks between the acetyl methyl and quinoline protons confirm spatial proximity, validating computational conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.